![molecular formula C24H20ClF3N6O3S B2715120 N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-81-8](/img/structure/B2715120.png)
N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C24H20ClF3N6O3S and its molecular weight is 564.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a complex compound with potential biological activity, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique chemical structure characterized by:
- A triazolo-pyridazine core that is known for its interaction with various biological targets.
- A trifluoromethyl group that enhances lipophilicity and potentially increases bioavailability.
- An amide linkage which is common in biologically active molecules.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have shown efficacy in inhibiting specific protein kinases involved in cancer cell proliferation. For instance, triazole derivatives have been reported to inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell cycle progression .
- Antioxidant Activity : Compounds with similar structural motifs often exhibit antioxidant properties that can protect cells from oxidative stress, thereby contributing to their anticancer effects.
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Biological Activity Data
A summary of the biological activity data for this compound is presented in the following table:
Case Studies
Several case studies illustrate the biological activity of compounds related to this compound:
- Case Study on Plk1 Inhibitors : A series of triazoloquinazolinone derivatives were synthesized and evaluated for their ability to inhibit Plk1. The most potent compounds showed IC50 values as low as 4.0 µM and induced significant mitotic arrest in cancer cell lines .
- HepG2 Cell Line Studies : Research involving HepG2 cells demonstrated that certain derivatives exhibited high levels of cytotoxicity, suggesting their potential as therapeutic agents against liver cancer. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Antioxidant Studies : Compounds with similar structures were tested for antioxidant capabilities using DPPH radical scavenging assays. Results indicated a strong ability to neutralize free radicals, supporting their role in reducing oxidative damage in cells.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of compounds containing triazole and pyridazine moieties in anticancer therapy. The compound has been investigated for its ability to inhibit specific cancer cell lines, particularly due to the presence of the trifluoromethyl group, which is known to enhance biological activity.
Case Study: Inhibition of Polo-like Kinase 1
A study on structural optimization of Polo-like Kinase 1 inhibitors revealed that analogues with similar structures to N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide exhibited significant inhibitory activity (IC50 values ranging from 0.5 to 5 µM). This suggests a promising avenue for further development as anticancer agents .
Antimicrobial Properties
The compound's structure also lends itself to potential antimicrobial applications. The presence of the chloro and trifluoromethyl groups can enhance the lipophilicity and membrane permeability of the molecule, which is crucial for antimicrobial efficacy.
Case Study: Antibacterial Activity
In a comparative study of various thiazole and triazole derivatives, compounds similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties.
Table 1: Structure-Activity Relationship Analysis
Substituent | Activity (IC50 µM) | Mechanism of Action |
---|---|---|
Trifluoromethyl | 0.5 - 5 | Enhances binding affinity to target proteins |
Chloro | 10 - 15 | Increases lipophilicity |
Methoxy | 20 - 25 | Contributes to overall stability |
Drug Development
Given its promising biological activities, this compound could serve as a lead compound for the development of new therapeutics targeting cancer and bacterial infections.
Clinical Trials
Further investigations are warranted to evaluate its safety profile and efficacy in clinical settings. The integration of this compound into drug formulations could potentially lead to novel treatment options in oncology and infectious diseases.
Eigenschaften
IUPAC Name |
N-[2-[6-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClF3N6O3S/c1-37-16-5-2-14(3-6-16)23(36)29-11-10-20-32-31-19-8-9-22(33-34(19)20)38-13-21(35)30-18-12-15(24(26,27)28)4-7-17(18)25/h2-9,12H,10-11,13H2,1H3,(H,29,36)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRINWSZDPFBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClF3N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.